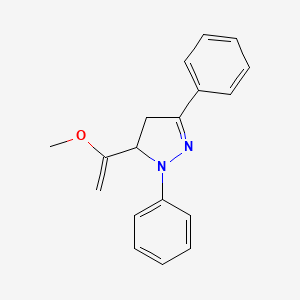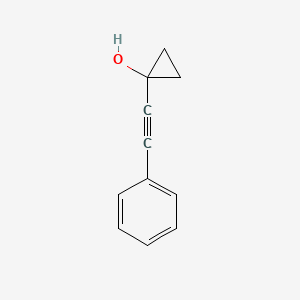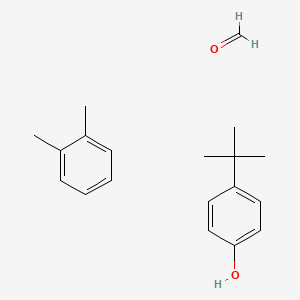![molecular formula C16H14O2Se2 B14614844 2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde CAS No. 60633-89-8](/img/structure/B14614844.png)
2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde is a chemical compound characterized by the presence of two benzaldehyde groups connected via a diselane bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde typically involves the reaction of benzaldehyde derivatives with diselane compounds. . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of in situ product removal techniques, such as gas stripping or pervaporation, can help in managing the toxicity of the intermediate products and improve the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diselane bridge can undergo nucleophilic substitution reactions, where the selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 2,2’-[Diselane-1,2-diylbis(methylene)]dibenzoic acid.
Reduction: 2,2’-[Diselane-1,2-diylbis(methylene)]dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde involves its interaction with biological molecules through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The diselane bridge may also play a role in modulating the compound’s reactivity and stability, influencing its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: Similar structure but with an oxygen bridge instead of a diselane bridge.
2,2’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde: Contains a longer alkyl chain and oxygen bridge.
Uniqueness
2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde is unique due to the presence of the diselane bridge, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
60633-89-8 |
|---|---|
Molekularformel |
C16H14O2Se2 |
Molekulargewicht |
396.2 g/mol |
IUPAC-Name |
2-[[(2-formylphenyl)methyldiselanyl]methyl]benzaldehyde |
InChI |
InChI=1S/C16H14O2Se2/c17-9-13-5-1-3-7-15(13)11-19-20-12-16-8-4-2-6-14(16)10-18/h1-10H,11-12H2 |
InChI-Schlüssel |
ZFWXIKVWVYSRBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)

![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)


![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)



